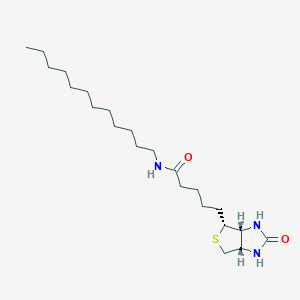
N-Laurylbiotinamide
Description
N-Laurylbiotinamide (CAS: 128631-44-7) is a biotinylated surfactant primarily utilized in biotechnology for protein purification via reverse micellar extraction. Its structure combines a lauryl (C12) hydrophobic tail with a biotin moiety, enabling dual functionality: micelle formation and affinity-based binding to biotin-specific proteins (e.g., streptavidin or avidin) . This compound was pioneered by Coughlin and Baclaski (1990), who demonstrated its efficacy as an "affinity surfactant" for selective protein separation in liquid-liquid extraction systems . Unlike conventional surfactants, this compound leverages biotin-avidin interactions to achieve high specificity, making it valuable in niche biotechnological applications.
Properties
CAS No. |
128631-44-7 |
|---|---|
Molecular Formula |
C22H41N3O2S |
Molecular Weight |
411.6 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-dodecylpentanamide |
InChI |
InChI=1S/C22H41N3O2S/c1-2-3-4-5-6-7-8-9-10-13-16-23-20(26)15-12-11-14-19-21-18(17-28-19)24-22(27)25-21/h18-19,21H,2-17H2,1H3,(H,23,26)(H2,24,25,27)/t18-,19-,21-/m1/s1 |
InChI Key |
VHLKJKKVTXPBJX-SFHLNBCPSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Other CAS No. |
128631-44-7 |
Synonyms |
N-laurylbiotinamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Differentiation: Affinity vs. Conventional Surfactants
N-Laurylbiotinamide belongs to a specialized class of affinity surfactants , distinguishing it from traditional surfactants like AOT (sodium bis(2-ethylhexyl) sulfosuccinate) or hollow fiber-based extraction agents . Key differences include:
Key Findings :
- Specificity: this compound achieves ~85% recovery of biotin-binding proteins, outperforming non-affinity surfactants (e.g., AOT, ~70% recovery with co-extracted impurities) .
- Temperature Effects: Dekker et al. (1991) noted that this compound maintains stable extraction efficiency between 25–30°C, whereas AOT requires higher temperatures (35–40°C) for optimal performance .
- Economic Viability: While conventional surfactants are cost-effective for large-scale use, this compound’s niche specificity justifies its use in high-value applications like diagnostic reagent purification .
Comparison with Other Biotinylated Compounds
While and list structurally distinct compounds (e.g., ranitidine derivatives or glycerol monocaprate), none share this compound’s hybrid surfactant-biotin design. For example:
- Glycerol Monocaprate (): A non-ionic surfactant lacking affinity functionality.
This compound’s uniqueness lies in its dual role as both a micelle-forming agent and a ligand for biospecific interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


